molecular formula C6H8BrN3O2 B13170808 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate

2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate

Cat. No.: B13170808
M. Wt: 234.05 g/mol
InChI Key: OKUYFQAZXBBYDO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named This compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its molecular formula, C₆H₈BrN₃O₂ , reflects a 1,2,3-triazole core substituted with bromine at position 4 and an ethyl acetate group at position 2. The SMILES notation CC(=O)OCCN1N=CC(=N1)Br encodes this structure, emphasizing the triazole ring (N1N=CC(=N1)Br) and the ester-functionalized ethyl chain (CC(=O)OCC).

Key structural features include:

  • Aromatic triazole ring : A five-membered heterocycle with three nitrogen atoms, stabilized by delocalized π-electrons.
  • Bromine substituent : Electronegative halogen at position 4, influencing reactivity in cross-coupling reactions.
  • Ethyl acetate moiety : Ester group providing steric bulk and hydrogen-bonding capacity.

The 2H tautomer predominates in solution due to thermodynamic stability, as observed in analogous triazole systems.

Historical Context in Triazole Chemistry Development

1,2,3-Triazoles were first characterized by Bladin in 1885, but their synthetic utility expanded with the advent of Huisgen azide-alkyne cycloaddition in the 1960s. The copper-catalyzed variant (CuAAC), developed in the 21st century, enabled regioselective synthesis of 1,4-disubstituted triazoles, paving the way for derivatives like this compound.

This compound exemplifies modern derivatization strategies combining halogenation and esterification to modulate:

  • Pharmacokinetic properties : Enhanced solubility via the acetate group.
  • Synthetic versatility : Bromine as a handle for Suzuki-Miyaura couplings.

Industrial-scale production became feasible after optimization of copper(I)-mediated cycloadditions, as evidenced by commercial availability through suppliers like EvitaChem and BLD Pharm.

Position Within 1,2,3-Triazole Derivative Classification Systems

The compound belongs to the monocyclic 2H-1,2,3-triazole subclass, distinguished by:

  • Substituent type :
    • Electrophilic bromine (C-4)
    • Polar ester group (C-2)
  • Tautomeric form : 2H predominance over 1H due to resonance stabilization.

Classification hierarchies further categorize it as:

  • Halogenated triazole : Bromine enhances reactivity in metal-catalyzed reactions.
  • Ester-functionalized derivative : Acetate group broadens applications in prodrug design.

Comparative analysis with related structures:

Feature This compound 1H-1,2,3-Triazole Benzotriazole
Ring system Monocyclic Monocyclic Fused benzene
Substituents Br, ethyl acetate H H, benzene
Tautomer prevalence 2H 1H/2H mixture 1H
Synthetic method CuAAC Huisgen Benzannulation

Data synthesized from.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-(4-bromotriazol-2-yl)ethyl acetate

InChI

InChI=1S/C6H8BrN3O2/c1-5(11)12-3-2-10-8-4-6(7)9-10/h4H,2-3H2,1H3

InChI Key

OKUYFQAZXBBYDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1N=CC(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate typically involves the reaction of 4-bromo-1,2,3-triazole with ethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 2-(4-substituted-2H-1,2,3-triazol-2-yl)ethyl acetate derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Hydrolysis: Formation of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethanol and acetic acid.

Scientific Research Applications

2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The acetate ester can be hydrolyzed to release the active triazole moiety, which then exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Regiochemical Isomers: 1H- vs. 2H-Triazole Derivatives

The position of the triazole substituent (1H vs. 2H) significantly impacts reactivity and physicochemical properties. For example:

  • Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate vs. Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate :
    • Synthesis Yields : The 1H isomer forms in higher yield (30%) compared to the 2H isomer (14%) under similar alkylation conditions, reflecting regioselective challenges .
    • NMR Shifts : The 1H isomer exhibits a singlet at δ 7.69 ppm for triazole protons, while the 2H isomer shows two singlets (δ 7.75 and 7.71 ppm), indicating distinct electronic environments .
  • Implications : The 2H-substituted derivatives (e.g., the target compound) may exhibit enhanced steric accessibility for further functionalization due to the ethyl acetate group’s positioning.

Substituent Effects: Bromine vs. Other Halogens or Functional Groups

  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone: The bromoethanone group introduces strong electron-withdrawing effects, flattening the triazole ring conformation (Br–C–C=O torsion angle ≈ 1–3°) and promoting intermolecular halogen bonding (Br⋯Br interactions: 3.59–3.65 Å) .

Ester vs. Non-Ester Derivatives

  • 4-(2-(4-Phenyl-2H-1,2,3-triazol-2-yl)ethyl)morpholine :
    • Replacing the ethyl acetate group with a morpholine ring increases basicity and water solubility, favoring pharmaceutical applications (e.g., CNS penetration) .
    • 2-(2-Bromoethyl)-2H-1,2,3-triazole (): The absence of an ester group simplifies the molecule but reduces hydrolytic stability compared to the target compound.

Crystallographic and Structural Comparisons

  • The target compound’s bromine and ethyl acetate substituents likely influence crystal packing via C–H⋯O/N hydrogen bonds and halogen interactions, as seen in 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, which forms a 3D framework through C–H⋯O/N and Br⋯Br contacts .

Biological Activity

The compound 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate is a derivative of the 1,2,3-triazole family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C7H8BrN3O2\text{C}_7\text{H}_8\text{BrN}_3\text{O}_2

This compound features a triazole ring that contributes to its biological activity. The presence of the bromine atom enhances its reactivity, making it a potential candidate for various medicinal applications.

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties . Studies have shown that compounds with triazole structures exhibit significant activity against various bacterial and fungal strains. For instance, the triazole ring can inhibit the synthesis of ergosterol in fungi, leading to cell death.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Candida albicans18
Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated cytotoxic effects in vitro, particularly against breast and lung cancer cells.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)20

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties , particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can have implications in treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition (%) Reference
Acetylcholinesterase70
Butyrylcholinesterase65

Case Studies

Several studies have investigated the pharmacological potential of triazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of triazole derivatives against multi-drug resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected mice models.
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The study concluded that further in vivo investigations are warranted to evaluate its therapeutic potential.

Q & A

Basic Research Questions

Q. How can regioselectivity in the synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl acetate be controlled during click chemistry?

  • Methodology : Use base-mediated alkylation (e.g., DBU in acetonitrile) to favor N2-substitution over N1, as demonstrated in the synthesis of analogous triazole derivatives. Monitor reaction progress via TLC and confirm regiochemistry using 1H NMR^1 \text{H NMR}: N2-substituted triazoles exhibit distinct proton resonances for triazole C-H groups (e.g., δ 7.75–7.71 ppm for 2H-triazole vs. δ 7.69 ppm for 1H-triazole) .
  • Data Contradictions : Some protocols report lower yields (<30%) due to competing isomer formation, necessitating column chromatography for separation .

Q. What spectroscopic techniques are critical for characterizing the purity of this compound?

  • Methodology :

  • NMR : Confirm acetate integration (δ 4.26 ppm for ethyl CH2_2, δ 1.29 ppm for CH3_3) and bromo-triazole substitution (singlets at δ 7.7–7.8 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 275.98 for C6_6H8_8BrN3_3O2_2) .
    • Pitfalls : Overlapping signals in 13C NMR^{13} \text{C NMR} (e.g., triazole carbons vs. acetate carbonyl) may require DEPT-135 or HSQC for resolution .

Q. How does solvent choice impact the stability of this compound during storage?

  • Methodology : Store in anhydrous ethyl acetate or acetonitrile at −20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol), which accelerate ester degradation. Monitor stability via periodic 1H NMR^1 \text{H NMR} for acetate peak integrity .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodology : Use SHELXT for space-group determination from single-crystal X-ray data. Challenges include:

  • Pseudo-symmetry : Non-centrosymmetric monoclinic space groups (e.g., Pn) may require twin refinement due to pseudo-screw axes .
  • Halogen interactions : Bromine atoms exhibit Type-II interactions (Br···Br: 3.59–3.65 Å), influencing packing and thermal parameters .
    • Validation : Cross-check refinement metrics (R1_1 < 5%, wR2_2 < 15%) and hydrogen-bond networks (C–H···O/N) using SHELXL .

Q. How can computational modeling predict the bioactivity of this compound against hypoxia-inducible factor (HIF) prolyl-hydroxylases?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions between the triazole core and HIF active-site residues (e.g., Fe2+^{2+} coordination).
  • QSAR : Correlate bromine’s electronegativity with inhibitory potency (IC50_{50}) using analogs like ethyl 2-(2H-triazol-2-yl)acetate .
    • Limitations : Solvent effects (e.g., DMSO) may distort in silico predictions vs. in vitro assays .

Q. What strategies resolve contradictions in reaction yields between solution-phase and solid-phase syntheses of bromo-triazole derivatives?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 days) and improves yields (>60%) by enhancing alkylation efficiency .
  • Mechanistic analysis : Use 1H NMR^1 \text{H NMR} kinetics to identify rate-limiting steps (e.g., base-mediated deprotonation) .
    • Data Table :
MethodTimeYield (%)Reference
Conventional5 days14–30
Microwave30 min65

Critical Analysis of Evidence

  • Synthesis : and highlight the importance of regiochemical control, but discrepancies in yields suggest scalability challenges.
  • Crystallography : provides atomic-level insights into halogen interactions but lacks thermal ellipsoid data for bromine atoms.
  • Biological Relevance : and link triazole derivatives to enzyme inhibition but lack direct data for the target compound, necessitating extrapolation.

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